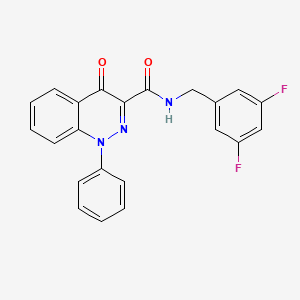

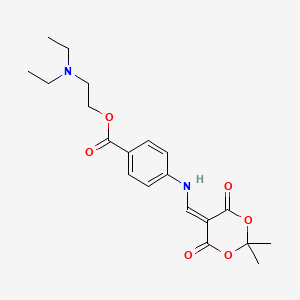

N~3~-(3,5-difluorobenzyl)-4-oxo-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N~3~-(3,5-difluorobenzyl)-4-oxo-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide, also known as DBCO, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential as a cancer drug. DBCO belongs to the class of cinnolinecarboxamide derivatives and has been shown to exhibit promising anticancer activity in preclinical studies.

Applications De Recherche Scientifique

Oncology Research: AKT Inhibition

This compound has been identified as a new-generation selective AKT inhibitor . The AKT signaling pathway is crucial in the growth and proliferation of tumor cells. By inhibiting AKT, this compound could potentially be used to control or reduce the growth of cancerous cells, making it a significant subject of study in oncology research.

Pharmacokinetics: Measurement in Biological Samples

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the quantitative determination of this compound in dog plasma . This is essential for pharmacokinetic monitoring and bioavailability assessment, which are critical steps in drug development.

Medicinal Chemistry: c-Met Protein Kinase Inhibition

The compound’s structure is of interest in medicinal chemistry due to its potential to inhibit the c-Met protein kinase . This kinase plays a role in various biological processes, including cancer, making inhibitors valuable for therapeutic research.

Neuropharmacology: GABA A Modulation

Structures containing the cinnoline nucleus have shown activity as GABA A allosteric modulators . This application is relevant in the field of neuropharmacology, where modulation of GABA A receptors can have therapeutic effects on neurological disorders.

Polymer Chemistry: Structural Units in Polymers

The compound’s structural units have been incorporated into polymers for use in solar cells . This application demonstrates the compound’s versatility and its potential contribution to the development of new materials.

Enzyme Inhibition: BACE-1 Inhibition

The compound has demonstrated inhibition of β-secretase 1 (BACE-1) . BACE-1 is an enzyme involved in the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease, making this compound of interest in the study of neurodegenerative diseases.

Synthetic Chemistry: Spirocyclic Derivatives Synthesis

A novel route involving this compound has been developed for the synthesis of new spirocyclic derivatives . Such derivatives are important in the synthesis of various organic compounds with potential applications in drug development and other areas of chemistry.

Analytical Chemistry: Development of Analytical Methods

The compound’s unique structure aids in the development of analytical methods for its detection and quantification in complex matrices . This is crucial for ensuring the quality and safety of pharmaceutical products.

Propriétés

IUPAC Name |

N-[(3,5-difluorophenyl)methyl]-4-oxo-1-phenylcinnoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F2N3O2/c23-15-10-14(11-16(24)12-15)13-25-22(29)20-21(28)18-8-4-5-9-19(18)27(26-20)17-6-2-1-3-7-17/h1-12H,13H2,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTJRAAFIZDEHEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C(=N2)C(=O)NCC4=CC(=CC(=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3,5-difluorophenyl)methyl]-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~4~-(3-chlorophenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2582244.png)

![1-[4-(4-{[4-(4-Methoxyphenyl)piperazino]carbonyl}piperidino)phenyl]-1-ethanone](/img/structure/B2582247.png)

![N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2582250.png)

![2-Methoxy-5-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]sulfonylbenzamide](/img/structure/B2582257.png)

![5-chloro-N-cyclopropyl-N-[(4-methylphenyl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2582258.png)

![N-(1-cyanocyclobutyl)-N'-[2-(2,4-difluorophenyl)-2-oxoethyl]butanediamide](/img/structure/B2582263.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetamide](/img/structure/B2582266.png)